molecular formula C16H15N3O3S2 B5523909 N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide

Cat. No. B5523909
M. Wt: 361.4 g/mol
InChI Key: QQMNEGOADZECGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide often involves multi-component reactions, allowing for the efficient construction of complex molecules. For instance, Jayarajan et al. (2019) described a water-mediated synthesis of related compounds through a three-component reaction, utilizing bases like triethylamine at room temperature, highlighting a method that could potentially be applied to the synthesis of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Jayarajan et al., 2019).

Molecular Structure Analysis

The molecular structure of compounds akin to N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been studied using techniques like X-ray diffraction and computational methods. Banerjee et al. (2002) examined the crystal structure and molecular conformation of a related solvated compound, providing insights into the structural aspects that might be similar in N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Banerjee et al., 2002).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide can be inferred from related compounds. For example, the work by Korkmaz and Zora (2020) on the synthesis of 3-[(4-nitrophenyl)thio]-substituted 4-methylene-1-pyrrolines demonstrates the potential for diverse chemical transformations and the introduction of functional groups that could also apply to N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Korkmaz & Zora, 2020).

Physical Properties Analysis

The physical properties of compounds like N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide can be studied through various spectroscopic and analytical techniques. The work by Shibahara et al. (2006) on the synthesis and investigation of 2-azaindolizines offers a methodological approach that could be applied to determine the physical properties of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, including its photophysical properties (Shibahara et al., 2006).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide, can be explored through studies on similar compounds. For instance, the research by Zhou et al. (2021) on the synthesis and structure determination of a novel compound provides valuable insights into the chemical behavior and interaction potential of related compounds, which could be relevant for understanding N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide (Zhou et al., 2021).

Scientific Research Applications

Synthesis and Derivatives

N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide is a compound that serves as a versatile synthon in chemical synthesis. It has been used to prepare a variety of heterocyclic compounds, such as thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides, demonstrating its utility in the synthesis of complex organic molecules. For example, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones, showcasing the compound's role in facilitating novel synthetic routes for the development of potentially bioactive molecules (El-Meligie et al., 2020).

Antibacterial and Antimicrobial Properties

The synthesis of new antibiotic and antibacterial drugs from derivatives of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide has been explored. By reacting with various reagents, derivatives have demonstrated significant biological activity against Gram-positive and Gram-negative bacteria. This highlights the potential of N-(2-cyanophenyl)-4-(1-pyrrolidinylsulfonyl)-2-thiophenecarboxamide derivatives in the development of new antimicrobial agents (Ahmed, 2007).

Polymer Science Applications

The compound has also found applications in polymer science. It has been involved in the synthesis of aromatic polyamides and polyimides, where it contributes to the production of materials with desirable thermal and mechanical properties. These polymers are characterized by high glass transition temperatures and thermal stability, making them suitable for high-performance applications (Yang & Lin, 1994). Transparent and flexible films of these polymers can be cast, indicating their potential utility in electronic and aerospace industries.

properties

IUPAC Name

N-(2-cyanophenyl)-4-pyrrolidin-1-ylsulfonylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c17-10-12-5-1-2-6-14(12)18-16(20)15-9-13(11-23-15)24(21,22)19-7-3-4-8-19/h1-2,5-6,9,11H,3-4,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMNEGOADZECGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CSC(=C2)C(=O)NC3=CC=CC=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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